Mannuronic acid

Catalog No.
S526408
CAS No.
6906-37-2
M.F
C6H10O7
M. Wt
194.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mannuronic acid

CAS Number

6906-37-2

Product Name

Mannuronic acid

IUPAC Name

(2S,3S,4S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4-,6?/m0/s1

InChI Key

AEMOLEFTQBMNLQ-VANFPWTGSA-N

SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O

solubility

Soluble in DMSO

Synonyms

beta-D-mannuronic acid, M2000 mannuronic acid, mannuronic acid, mannuronic acid, (beta-D)-isomer, mannuronic acid, (D)-isomer, mannuronic acid, (L)-isomer

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O

Isomeric SMILES

[C@@H]1([C@@H]([C@H](OC([C@H]1O)O)C(=O)O)O)O

The exact mass of the compound D-Mannuronic Acid is 194.0427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Hexuronic Acids - Supplementary Records. It belongs to the ontological category of D-mannonic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mannuronic acid is a uronic acid monosaccharide and a primary structural component of alginate, a polysaccharide abundant in brown algae. Within the alginate polymer, mannuronic acid exists as β-D-mannuronic acid (M) alongside its C-5 epimer, α-L-guluronic acid (G). The ratio and arrangement of these two monomers into homopolymeric (MM- or GG-blocks) and heteropolymeric (MG-blocks) regions dictate the physicochemical properties of the parent alginate, such as gelling capability, viscosity, and biological activity. Procuring the purified mannuronic acid monomer allows for precise control over these properties, bypassing the inherent variability of natural alginate extracts.

Substituting mannuronic acid with its C-5 epimer, guluronic acid, or with crude alginate mixtures is often unviable for performance-critical applications. The subtle stereochemical difference between mannuronic acid (with a flexible, linear chain conformation) and guluronic acid (with a rigid, buckled chain conformation) leads to significant functional divergence in metal ion chelation, polymer mechanics, and biological interactions. Using crude alginate introduces guluronic acid and variable M/G ratios, leading to unpredictable batch-to-batch performance in gel strength, drug release profiles, and cellular responses. For applications requiring precise control over material properties or specific biological signaling, the procurement of pure mannuronic acid is essential for reproducibility and targeted outcomes.

Enhanced Antioxidant Activity for High-Performance Formulations

In direct comparative assays, mannuronic acid demonstrates significantly higher free radical scavenging activity than its epimer, guluronic acid. One study reported the DPPH radical scavenging IC50 value for mannuronic acid to be 0.35 mg/mL, indicating greater potency compared to the 0.54 mg/mL IC50 value for guluronic acid. This suggests that for applications where mitigating oxidative stress is a primary goal, mannuronic acid offers a quantifiable performance advantage over its closest structural analog.

Evidence DimensionDPPH Radical Scavenging Activity (IC50)
Target Compound Data0.35 mg/mL
Comparator Or BaselineGuluronic Acid: 0.54 mg/mL
Quantified Difference54% higher potency (lower IC50 value)
ConditionsDPPH assay as described in the cited literature.

This provides a clear, quantitative basis for selecting mannuronic acid as a more effective active ingredient in antioxidant cosmetic, dermatological, or nutraceutical formulations.

Precursor for Flexible Hydrogels with Superior Drug Release Profiles

The choice of monomer is critical when synthesizing polymers for specific material properties. Homopolymers of mannuronic acid (poly-mannuronate) form flexible, elastic gels, in contrast to the strong, brittle gels formed from guluronic acid. This difference in mechanical properties directly impacts performance in controlled release applications. In a comparative study, hydrogels made from poly-mannuronate blocks (MM/PVA) released 60% of an encapsulated drug (metformin), while hydrogels from poly-guluronate blocks (GG/PVA) released only 55% at equilibrium, with the MM-based gel also showing a faster initial release rate.

Evidence DimensionEquilibrium Drug Release (%)
Target Compound Data60% (from Poly-Mannuronate/PVA hydrogel)
Comparator Or Baseline55% (from Poly-Guluronate/PVA hydrogel)
Quantified Difference9% greater total drug release
ConditionsMetformin release from MM/PVA vs GG/PVA hydrogels at pH 7.4.

Procuring pure mannuronic acid enables the synthesis of polymers for soft biomaterials and drug delivery systems where flexibility and a more complete release profile are required.

Differential Metal Ion Chelation for Formulation Stability

While the strong binding of guluronic acid blocks to calcium is well-known (the 'egg-box model'), mannuronic acid exhibits a different and valuable metal ion binding profile. Alginates with a high mannuronic acid content (M-rich) demonstrate a higher affinity for other divalent cations such as copper (Cu2+). This differential affinity makes mannuronic acid a specific choice for applications requiring the chelation of trace metals other than calcium, such as stabilizing formulations against metal-catalyzed oxidation or in creating specific metal-oligosaccharide complexes.

Evidence DimensionRelative Metal Ion Binding Affinity
Target Compound DataHigher affinity for Cu2+
Comparator Or BaselineGuluronic Acid: Higher affinity for Ca2+
Quantified DifferenceQualitative but well-established differential binding preference
ConditionsAqueous solution at neutral pH.

This allows formulators to select mannuronic acid specifically to sequester destabilizing transition metals like copper, a task for which guluronic acid or generic alginate would be less effective.

Active Ingredient in High-Efficacy Cosmeceuticals and Dermatologicals

Due to its demonstrably superior antioxidant capacity compared to its epimer, mannuronic acid is the indicated choice for advanced skincare formulations aimed at protecting against oxidative damage. Its use is justified in serums, creams, and treatments where maximizing free radical scavenging is a key performance metric.

Precursor for Soft-Tissue Scaffolds and Flexible Drug-Eluting Biomaterials

For researchers and engineers developing biomaterials, mannuronic acid is the required precursor for synthesizing poly-mannuronate. This enables the creation of soft, elastic hydrogels with favorable drug release kinetics, suitable for applications in tissue engineering, wound healing, and sustained-release drug delivery systems where material flexibility is paramount.

Specialty Chelant for Stabilizing Metal-Sensitive Formulations

In the formulation of complex cosmetics, pharmaceuticals, or industrial products, mannuronic acid can be used as a targeted chelating agent. Its preferential binding of transition metals like copper makes it a functional excipient for preventing metal-catalyzed degradation and improving the shelf-life of sensitive active ingredients.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.3

Exact Mass

194.0427

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

D-mannuronic acid
D-mannuronate
D-mannopyranuronic acid

Dates

Last modified: 02-18-2024
1: Vojdanian M, Ahmadi H, Jamshidi AR, Mahmoudi M, Gharibdoost F, Barati A, Mirshafiey A. The anti-migraine effects of M2000 (β-D-mannuronic acid) on a patient with rheumatoid arthritis; as a case report. Curr Clin Pharmacol. 2017 Jun 4. doi: 10.2174/1574884712666170605101845. [Epub ahead of print] PubMed PMID: 28578645.
2: Sanka I, Suyono EA, Alam P. The effects of diatom pore-size on the structures and extensibilities of single mucilage molecules. Carbohydr Res. 2017 May 26;448:35-42. doi: 10.1016/j.carres.2017.05.014. [Epub ahead of print] PubMed PMID: 28578200.
3: Barati A, Jamshidi AR, Ahmadi H, Aghazadeh Z, Mirshafiey A. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients. Drug Des Devel Ther. 2017 Mar 30;11:1027-1033. doi: 10.2147/DDDT.S129419. eCollection 2017. PubMed PMID: 28408801; PubMed Central PMCID: PMC5384716.
4: Stewart MB, Myat DT, Kuiper M, Manning RJ, Gray SR, Orbell JD. A structural basis for the amphiphilic character of alginates - Implications for membrane fouling. Carbohydr Polym. 2017 May 15;164:162-169. doi: 10.1016/j.carbpol.2017.01.072. Epub 2017 Jan 22. PubMed PMID: 28325313.
5: Ahmadi H, Jamshidi AR, Mahmoudi M, Cuzzocrea S, Fattahi MJ, Barati A, Rehm BH, Matsou H, Mirshafiey A. The potent inhibitory effect of β-D-mannuronic acid (M2000) as a novel NSAID with immunosuppressive property on anti-cyclic citrullinated peptide antibodies, rheumatoid factor and anti-dsDNA antibodies in patients with rheumatoid arthritis. Curr Drug Discov Technol. 2017 Mar 21. doi: 10.2174/1570163814666170321113059. [Epub ahead of print] PubMed PMID: 28325148.
6: Jahromi SSM, Jamshidi MM, Farazmand A, Aghazadeh Z, Yousefi M, Mirshafiey A. Pharmacological effects of β-d-mannuronic acid (M2000) on miR-146a, IRAK1, TRAF6 and NF-κB gene expression, as target molecules in inflammatory reactions. Pharmacol Rep. 2017 Jun;69(3):479-484. doi: 10.1016/j.pharep.2017.01.021. Epub 2017 Jan 24. PubMed PMID: 28324845.
7: Hosseini F, Hassannia H, Mahdian-Shakib A, Jadidi-Niaragh F, Enderami SE, Fattahi M, Anissian A, Mirshafiey A, Kokhaei P. Targeting of crosstalk between tumor and tumor microenvironment by β-D mannuronic acid (M2000) in murine breast cancer model. Cancer Med. 2017 Mar;6(3):640-650. doi: 10.1002/cam4.1013. Epub 2017 Feb 17. PubMed PMID: 28211615; PubMed Central PMCID: PMC5345625.
8: Hosseini S, Abdollahi M, Azizi G, Fattahi MJ, Rastkari N, Zavareh FT, Aghazadeh Z, Mirshafiey A. Anti-aging effects of M2000 (β-D-mannuronic acid) as a novel immunosuppressive drug on the enzymatic and non-enzymatic oxidative stress parameters in an experimental model. J Basic Clin Physiol Pharmacol. 2017 Feb 16. pii: /j/jbcpp.ahead-of-print/jbcpp-2016-0092/jbcpp-2016-0092.xml. doi: 10.1515/jbcpp-2016-0092. [Epub ahead of print] PubMed PMID: 28207414.
9: Athari Nik Azm S, Vafa M, Sharifzadeh M, Safa M, Barati A, Mirshafiey A. Effects of M2000 (D-Mannuronic Acid) on Learning, Memory Retrieval, and Associated Determinants in a Rat Model of Alzheimer's Disease. Am J Alzheimers Dis Other Demen. 2017 Feb;32(1):12-21. doi: 10.1177/1533317516678086. Epub 2016 Dec 19. PubMed PMID: 28100077.
10: Qin HM, Miyakawa T, Inoue A, Nishiyama R, Nakamura A, Asano A, Sawano Y, Ojima T, Tanokura M. Structure and Polymannuronate Specificity of a Eukaryotic Member of Polysaccharide Lyase Family 14. J Biol Chem. 2017 Feb 10;292(6):2182-2190. doi: 10.1074/jbc.M116.749929. Epub 2016 Dec 23. PubMed PMID: 28011642; PubMed Central PMCID: PMC5313092.
11: Fawzy MA, Gomaa M, Hifney AF, Abdel-Gawad KM. Optimization of alginate alkaline extraction technology from Sargassum latifolium and its potential antioxidant and emulsifying properties. Carbohydr Polym. 2017 Feb 10;157:1903-1912. doi: 10.1016/j.carbpol.2016.11.077. Epub 2016 Nov 28. PubMed PMID: 27987910.
12: Aletaha S, Haddad L, Roozbehkia M, Bigdeli R, Asgary V, Mahmoudi M, Mirshafiey A. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway. Scand J Immunol. 2017 Feb;85(2):122-129. doi: 10.1111/sji.12519. PubMed PMID: 27943385.
13: Tabrizian N, Fard NA, Farazmand A, Eftekhari R, Zavareh FT, Mirshafiey A. The Biology of β-D-mannuronic acid (M2000) on Human Dendritic Cell Based on MicroRNA-155 and MicroRNA-221. Curr Drug Discov Technol. 2016 Nov 23. [Epub ahead of print] PubMed PMID: 27890012.
14: Fard NA, Tabrizian N, Mirzaei R, Motamed N, Zavareh FT, Mirshafiey A. The Safety Property of β-D-Mannuronic Acid (M2000) as a Novel Immunosuppressive Agent on Differentiation, Maturation and Function of Human Dendritic Cells. Curr Drug Discov Technol. 2016;13(3):164-169. PubMed PMID: 27335103.
15: Fischl R, Bertelsen K, Gaillard F, Coelho S, Michel G, Klinger M, Boyen C, Czjzek M, Hervé C. The cell-wall active mannuronan C5-epimerases in the model brown alga Ectocarpus: From gene context to recombinant protein. Glycobiology. 2016 Sep;26(9):973-983. Epub 2016 Mar 29. PubMed PMID: 27026155.
16: Khavari A, Löfroth JE, Bergenholtz J, Nydén M. On the percolation of alginate/calcium systems at low concentrations. Carbohydr Polym. 2016 Feb 10;137:480-7. doi: 10.1016/j.carbpol.2015.11.019. Epub 2015 Nov 10. PubMed PMID: 26686154.
17: Fattahi MJ, Abdollahi M, Agha Mohammadi A, Rastkari N, Khorasani R, Ahmadi H, Tofighi Zavareh F, Sedaghat R, Tabrizian N, Mirshafiey A. Preclinical assessment of β-d-mannuronic acid (M2000) as a non-steroidal anti-inflammatory drug. Immunopharmacol Immunotoxicol. 2015;37(6):535-40. doi: 10.3109/08923973.2015.1113296. PubMed PMID: 26584020.
18: Meng S, Winters H, Liu Y. Ultrafiltration behaviors of alginate blocks at various calcium concentrations. Water Res. 2015 Oct 15;83:248-57. doi: 10.1016/j.watres.2015.06.008. Epub 2015 Jun 9. PubMed PMID: 26164659.
19: Ertesvåg H. Alginate-modifying enzymes: biological roles and biotechnological uses. Front Microbiol. 2015 May 27;6:523. doi: 10.3389/fmicb.2015.00523. eCollection 2015. Review. PubMed PMID: 26074905; PubMed Central PMCID: PMC4444821.
20: Zhang Q, van Rijssel ER, Walvoort MT, Overkleeft HS, van der Marel GA, Codée JD. Acceptor reactivity in the total synthesis of alginate fragments containing α-L-guluronic acid and β-D-mannuronic acid. Angew Chem Int Ed Engl. 2015 Jun 22;54(26):7670-3. doi: 10.1002/anie.201502581. Epub 2015 May 8. PubMed PMID: 25960101.

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